

A Technical Guide to 4-Isopropylaniline-d4: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 4-Isopropylaniline-d4

Cat. No.: B1149042

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical considerations for **4-Isopropylaniline-d4** (also known as 4-Isopropylaniline-2,3,5,6-d4). This deuterated aniline derivative is a valuable tool in various research applications, particularly in mechanistic studies, as an internal standard in mass spectrometry-based quantification, and in the development of "heavy drugs."

Core Chemical Properties

Quantitative data for the physical properties of **4-Isopropylaniline-d4** are not readily available in the literature. However, the properties of its non-deuterated analogue, 4-Isopropylaniline, serve as a close approximation. Isotopic substitution with deuterium typically leads to minor changes in physical properties such as boiling and melting points.^{[1][2]}

Property	Value (4-Isopropylaniline-d4)	Value (4-Isopropylaniline)	Citation
CAS Number	1219804-95-1	99-88-7	[3]
Molecular Formula	C ₉ D ₄ H ₉ N	C ₉ H ₁₃ N	[3]
Molecular Weight	139.23 g/mol	135.21 g/mol	[3]
Appearance	---	Clear pale brown to red-brown liquid	[1][4]
Boiling Point	No data available	226-227 °C at 745 mmHg	[1][4]
Melting Point	No data available	-63 °C	[4]
Density	No data available	0.989 g/mL at 25 °C	[1][4]
Solubility	Insoluble in water; Soluble in alcohols, benzene, and other organic solvents.	Insoluble in water; Soluble in alcohols.	[4][5]
Purity	98 atom % D, min 98% Chemical Purity	>98.0% (GC)	[3]
Refractive Index	No data available	n ₂₀ /D 1.543	[1][4]

Synthesis of 4-Isopropylaniline-d4: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **4-Isopropylaniline-d4** is not widely published. However, a plausible and efficient method involves the acid-catalyzed hydrogen-deuterium (H-D) exchange of 4-Isopropylaniline.[3] The following protocol is based on established methods for the deuteration of aromatic amines.

Principle:

The H-D exchange on the aromatic ring of anilines is facilitated by an acid catalyst. The electron-donating amino group activates the ortho and para positions for electrophilic aromatic substitution, where D⁺ from a deuterium source replaces H⁺.

Materials and Reagents:

- 4-Isopropylaniline
- Deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄)
- Deuterium oxide (D₂O)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Sodium bicarbonate (NaHCO₃), saturated solution
- Diethyl ether or dichloromethane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Isopropylaniline in an excess of deuterated trifluoroacetic acid, which acts as both the solvent and the deuterium source. Alternatively, a mixture of deuterium oxide and a catalytic amount of deuterated sulfuric acid can be used.

- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction time will depend on the desired level of deuteration and can range from several hours to overnight. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ^1H NMR to observe the disappearance of the aromatic proton signals.
- **Work-up:** After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude **4-Isopropylaniline-d₄** can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

- Handle strong acids with appropriate personal protective equipment (gloves, goggles, lab coat).
- Perform the reaction in a well-ventilated fume hood.
- 4-Isopropylaniline is harmful if swallowed, in contact with skin, or if inhaled.^[4]

Spectroscopic Analysis

The introduction of deuterium atoms into the 4-Isopropylaniline molecule will lead to predictable changes in its NMR, mass, and infrared spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions. The remaining signals will be from the isopropyl group and the amino protons (unless exchanged).
- ^2H (Deuterium) NMR: A signal corresponding to the deuterium atoms on the aromatic ring will be observed.
- ^{13}C NMR: The carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity in the proton-decoupled ^{13}C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will also be slightly upfield compared to the non-deuterated analogue.

Mass Spectrometry (MS):

The molecular ion peak in the mass spectrum of **4-Isopropylaniline-d4** will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound. The molecular weight of 4-Isopropylaniline is 135.21 g/mol, while that of **4-Isopropylaniline-d4** is 139.23 g/mol. [3][6] This mass shift is a key indicator of successful deuteration and is crucial for its use as an internal standard. [4]

Infrared (IR) Spectroscopy:

The C-H stretching vibrations of the aromatic ring, typically observed around $3000\text{--}3100\text{ cm}^{-1}$, will be replaced by C-D stretching vibrations at a lower frequency, generally in the range of $2200\text{--}2300\text{ cm}^{-1}$. The C-H out-of-plane bending vibrations will also shift to lower wavenumbers upon deuteration.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of **4-Isopropylaniline-d4** can be summarized in the following workflow:

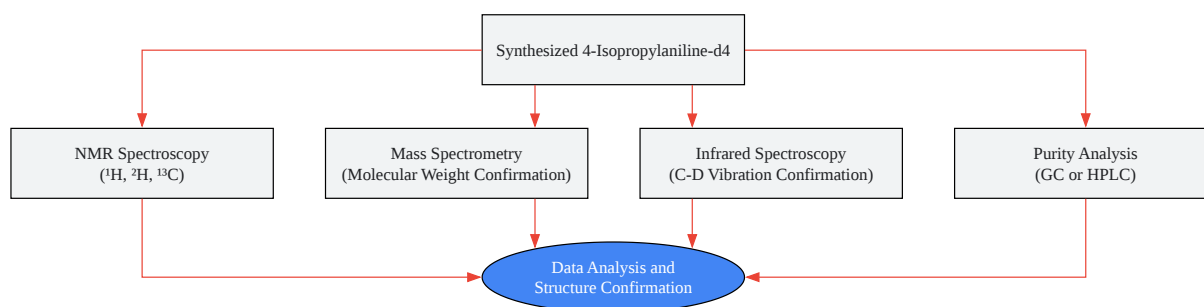


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Caption: A logical workflow for the synthesis of **4-Isopropylaniline-d4**.

Analytical Workflow

A typical analytical workflow for the characterization of synthesized **4-Isopropylaniline-d4** would involve the following steps:



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Caption: An analytical workflow for the characterization of **4-Isopropylaniline-d4**.

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